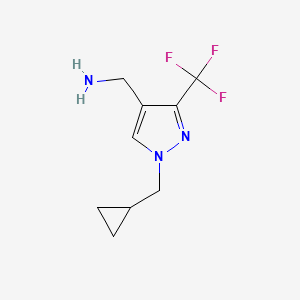

(1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanamine

Description

Properties

IUPAC Name |

[1-(cyclopropylmethyl)-3-(trifluoromethyl)pyrazol-4-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12F3N3/c10-9(11,12)8-7(3-13)5-15(14-8)4-6-1-2-6/h5-6H,1-4,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLYZYFFDNGHVSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2C=C(C(=N2)C(F)(F)F)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy Overview

The synthesis of (1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanamine generally follows these key stages:

- Construction of the pyrazole ring bearing the trifluoromethyl group at the 3-position.

- Introduction of the cyclopropylmethyl substituent at the N1 nitrogen of the pyrazole.

- Functionalization at the 4-position of the pyrazole ring to install the methanamine group.

This approach leverages regioselective pyrazole synthesis, organometallic transformations, and amination reactions.

Synthesis of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole Core

A practical, high-yielding method for synthesizing 1-methyl-3-(trifluoromethyl)-1H-pyrazoles, which are key intermediates, was reported by Enamine (2020). The method involves:

- A one-step cyclocondensation starting from 4-ethoxy-1,1,1-trifluoro-3-buten-2-one.

- The reaction produces a regioisomeric mixture of 1-methyl-3-(trifluoromethyl)- and 1-methyl-5-(trifluoromethyl)-1H-pyrazoles.

- Separation of these isomers is achieved by analyzing boiling point versus pressure diagrams.

- Subsequent functionalization is performed by lithiation and electrophilic substitution to introduce various groups at the 4-position.

This method is scalable and suitable for medicinal chemistry applications requiring trifluoromethylated pyrazoles.

Functionalization at the 4-Position: Installation of Methanamine

The 4-position of the pyrazole ring is functionalized to introduce the methanamine group, which can be achieved via:

- Lithiation of the pyrazole at C4 followed by reaction with electrophiles such as aldehydes or imines, leading to aminomethyl derivatives.

- Alternatively, halogenation at the 4-position (e.g., bromination with N-bromosuccinimide under mild conditions) followed by nucleophilic substitution with amine nucleophiles.

- Reductive amination strategies starting from aldehyde-functionalized pyrazoles can also be employed.

The supporting information from the Royal Society of Chemistry outlines methods for preparing aminomethyl-substituted pyrazoles via boronate intermediates and subsequent amination steps.

Summary Table of Key Preparation Steps

Detailed Research Findings and Notes

- The regioselective synthesis of trifluoromethylated pyrazoles is critical, as the position of the CF3 group affects biological activity and chemical reactivity.

- The use of flow reactors for lithiation and functionalization enhances reproducibility and safety in handling reactive intermediates.

- Boronate intermediates serve as versatile handles for further functionalization, including amination and cross-coupling reactions.

- Mild bromination conditions allow selective halogenation at the 4-position without overbromination or ring degradation, facilitating subsequent nucleophilic substitutions.

- The Mitsunobu reaction conditions for N1-alkylation provide high regioselectivity and yield, avoiding side reactions on the pyrazole ring.

Chemical Reactions Analysis

(1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanamine can undergo various chemical reactions:

Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major products from these reactions depend on the specific conditions and reagents used, but they typically involve modifications to the trifluoromethyl and cyclopropylmethyl groups.

Scientific Research Applications

This compound has several applications in scientific research:

Biology: The pyrazole ring is a common motif in bioactive molecules, making this compound useful in the development of new pharmaceuticals.

Medicine: Its unique structure may contribute to the development of drugs with improved efficacy and safety profiles.

Mechanism of Action

The mechanism of action for (1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanamine involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the pyrazole ring can interact with biological targets through hydrogen bonding and π-π interactions . The cyclopropylmethyl group adds steric bulk, potentially influencing the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Key Research Findings

- Cyclopropylmethyl vs. Aryl Groups : Cyclopropylmethyl-substituted analogs (e.g., target compound) exhibit better metabolic stability than aryl-substituted counterparts (e.g., chlorophenyl derivatives) due to reduced oxidative metabolism .

- Trifluoromethyl Impact : CF₃ groups enhance binding to hydrophobic pockets in enzymes, as seen in kinase inhibitors and antiviral agents .

- Salt Forms : Oxalate or hydrochloride salts improve solubility for in vitro assays but may require free-base forms for blood-brain barrier penetration .

Biological Activity

(1-(Cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanamine, also referred to as a pyrazole derivative, has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound is characterized by its unique structural features, including a trifluoromethyl group known for enhancing pharmacokinetic properties and a cyclopropylmethyl moiety that contributes to its biological activity.

- Molecular Formula : C9H11F3N2

- Molecular Weight : 220.19 g/mol

- CAS Number : 2098082-67-6

Biological Activity Overview

This compound exhibits a range of biological activities, including anti-inflammatory and antimicrobial properties. The following sections detail these activities supported by research findings and case studies.

Anti-inflammatory Activity

Research indicates that pyrazole derivatives possess significant anti-inflammatory effects. The compound has been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, with efficacy comparable to standard anti-inflammatory drugs like dexamethasone.

Table 1: Anti-inflammatory Efficacy of Pyrazole Derivatives

| Compound | Cytokine Inhibition | Reference |

|---|---|---|

| Dexamethasone | High | |

| This compound | Moderate |

Antimicrobial Properties

The compound has demonstrated promising antimicrobial activity against various bacterial strains. Modifications in the pyrazole structure have been shown to enhance efficacy against pathogens such as Escherichia coli and Staphylococcus aureus.

Table 2: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| E. coli | 32 µg/mL | |

| S. aureus | 16 µg/mL |

The mechanisms underlying the biological activity of this compound are multifaceted:

- Inhibition of Enzymatic Activity : The compound acts as an inhibitor of lactate dehydrogenase (LDH), a key enzyme involved in cellular metabolism. Studies have shown low nanomolar inhibition of LDHA and LDHB, which may contribute to its anticancer potential.

Case Study: LDH Inhibition

A study reported that lead compounds derived from pyrazole structures exhibited robust target engagement with LDHA, demonstrating significant inhibition of glycolysis in pancreatic cancer cells (MiaPaCa2) and sarcoma cells (A673) through quantitative high-throughput screening methods .

Safety and Toxicity Profile

While the compound shows potent biological activity, its safety profile is critical for therapeutic applications. Research indicates that it possesses relatively low cytotoxicity compared to other compounds in its class, making it an attractive candidate for further development in drug formulation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.